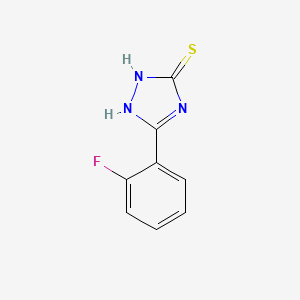

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, a fluorophenyl group, and a thiol group. Triazoles are a class of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their diverse chemical reactivity and are used in many areas of chemistry . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and the thiol group (-SH) is similar to an alcohol group but with a sulfur atom instead of an oxygen atom .

Molecular Structure Analysis

The molecular structure of “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” would be characterized by the presence of the triazole ring, the fluorophenyl group, and the thiol group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could potentially be used to analyze the structure .

Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The reactivity of “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the nucleophilic sulfur atom in the thiol group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” would be influenced by its molecular structure. For example, the presence of the polar thiol group and the electronegative fluorine atom could affect its solubility, while the aromatic phenyl ring could contribute to its stability .

Scientific Research Applications

- Synthesis : The compound is synthesized via Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde .

- Biological Activity : It displays high antimitotic activity against human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .

- Drug-Like Properties : SwissAdme evaluation reveals satisfactory drug-like parameters, making it interesting for designing new synthetic agents .

- 1-(2-Fluorophenyl)-2-propylamine (2-FA) : A fluorinated analogue of amphetamine, 2-FA shares structural similarities with other amphetamine derivatives. It has emerged as a noteworthy compound for scientific research .

Anticancer Activity

Non-Linear Optics

Antimicrobial and Antitubercular Properties

Amphetamine Derivative

Safety and Hazards

Future Directions

The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . The unique properties of “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” could make it a subject of interest for future studies.

Mechanism of Action

Target of Action

Compounds like “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its intended use .

Mode of Action

Once the compound binds to its target, it could inhibit or activate the function of the target, leading to a change in a biological process .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. This could range from changes in gene expression to alterations in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

5-(2-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUROSHCZTVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)

![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

![4-(4-Methylthiadiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2616754.png)